- Synthesis of diverse analogues of Oenostacin and their antibacterial activitiesBioorganic & Medicinal Chemistry, 2007, 15(1), 518-525,
Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)

3,4,5-Trimethoxycinnamic acid structure
Nom du produit:3,4,5-Trimethoxycinnamic acid
Numéro CAS:90-50-6
Le MF:C12H14O5
Mégawatts:238.236564159393
MDL:MFCD00004388
CID:34567
PubChem ID:735755
3,4,5-Trimethoxycinnamic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamic
- (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
- (TriMethylsilyl)ethynyllithiuM
- 3,4,5-trimethoxy-cinnamicaci
- 3,4,5-Trimethoxyzimtsure
- 5-TriMethoxycinnaMic acid
- o-methylsinapicacid
- RARECHEM BK HC T328
- TRIMETHOXYCINNAMICACID
- Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
- 3,4,5-Trimethoxyphenylacrylic acid
- 3-(3,4,5-Trimethoxyphenyl)propenoic acid
- NSC66175
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
- O-Methylsinapic acid
- Trimethoxycinnamic acid
- 3-(3,4,5-trimethoxyphenyl)acrylic acid
- SINAPIC ACID METHYL ETHER
- 3,4,5-Trimethoxy cinnamic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
- Cinnamic acid, 3,4,5-trimethoxy-
- 3,4,5-Trimethoxy-trans-cinnamic acid
- SR-01000773278-2
- 3,4,5-Trimethoxyphenylacrylate
- 3, 4, 5-Trimethoxycinnamic Acid
- 3,4,5-trimethoxykanelsyre
- EN300-16919
- Cinnamic acid,4,5-trimethoxy-
- AC-16693
- HMS2232E22
- HY-W012123
- NCGC00095563-02
- T1104
- W-100329
- F3284-8534
- Spectrum5_000448
- BRN 1537834
- NSC-66175
- MLS002207275
- 3,4,5-Trimethoxycinnamic acid (TMCA)
- AC-24565
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 90-50-6
- 3,4,5-Trimethoxycinnamic acid, 97%
- 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
- AS-871/13102032
- 3,4,5-Trimethoxycinnamic acid, analytical reference material
- 646E4CC1-F441-40D8-B1BB-87A43D1B3600
- C9096D920O
- (e)-3,4,5-trimethoxycinnamic acid
- MLS000757621
- AS-11999
- CHEBI:566519
- Cinnamic acid, 3,4,5-trimethoxy-, (E)-
- 3,4,5-Trimethoxy cinnamate
- 3,5-Trimethoxycinnamic acid
- BS-4465
- 2-Propenoic acid,4,5-trimethoxyphenyl)-
- 20329-98-0
- AC-34784
- SDCCGMLS-0066950.P001
- bmse010224
- BBL011951
- UNII-C9096D920O
- LS-54183
- STK500969
- BDBM232204
- Q30061098
- CS-W012839
- 3,4,5-Trimethoxycinnamic acid, predominantly trans
- HMS3886I07
- 2-10-00-00354 (Beilstein Handbook Reference)
- 3,4,5-Trimethoxybenzeneacrylic acid
- AKOS000120453
- s4961
- (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
- DTXSID701298647
- MFCD00004388
- SPECTRUM290032
- EN300-832999
- SMR000371917
- (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- CCG-39479
- trans-3,4,5-Trimethoxycinnamic acid
- (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
- NSC 66175
- BSPBio_002796
- EINECS 201-999-8
- O-Methylsinapate
- SR-01000773278
- BRD-K63758740-001-02-3
- Z2315575393
- CHEMBL501235
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
- NCGC00095563-01
- SCHEMBL207441
- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 3,4,5-Trimethoxycinnamic acid, pred. trans
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
- Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
- HMS3369C15
- KBio2_002453
- KBio2_005021
- SB67308
- KBio2_007589
- NS00076822
- Epitope ID:119693
- KBioGR_002068
- KBioSS_002460
- Spectrum_001918
- FT-0614169
- YTFVRYKNXDADBI-UHFFFAOYSA-N
- SPBio_002049
- 3,4,5-trimethoxyl cinnamic acid
- Spectrum2_001955
- DTXSID7059010
- Spectrum3_001258
- Spectrum4_001714
- AKOS025243273
- Q27225774
- KBio3_002296
- SY112388
- NS00039362
- ALBB-007558
- 1ST2650
- CHEBI:228320
- A10221
- DA-60204
-
- MDL: MFCD00004388
- Piscine à noyau: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
- La clé Inchi: YTFVRYKNXDADBI-UHFFFAOYSA-N
- Sourire: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 153783
Propriétés calculées
- Qualité précise: 238.08400
- Masse isotopique unique: 238.084124
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 5
- Complexité: 262
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 65
- Le xlogp3: 1.4
- Charge de surface: 0
- Poids moléculaire: 238.24
Propriétés expérimentales
- Couleur / forme: White cryst.
- Dense: 1.1416 (rough estimate)
- Point de fusion: 125-127 °C (lit.)
- Point d'ébullition: 396.4℃ at 760 mmHg
- Point d'éclair: 151.5℃
- Indice de réfraction: 1.4571 (estimate)
- Solubilité: 3040 mg/L @ 25 °C (est)
- Le PSA: 64.99000
- Le LogP: 1.81020
- Solubilité: Soluble dans l'eau chaude et le chloroforme.
3,4,5-Trimethoxycinnamic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
- Instructions de sécurité: S24/25
- RTECS:GE0722000
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
3,4,5-Trimethoxycinnamic acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
3,4,5-Trimethoxycinnamic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046492-25g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 98% | 25g |
¥57.00 | 2024-04-26 | |
TRC | T896038-50g |
3,4,5-Trimethoxycinnamic Acid |
90-50-6 | 50g |
75.00 | 2021-07-16 | ||
Fluorochem | 228036-1g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 95% | 1g |
£10.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2983-100 mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.19% | 100MG |
¥440.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥29.90 | 2023-09-01 | |
S e l l e c k ZHONG GUO | S4961-25mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.69% | 25mg |
¥794.75 | 2023-09-15 | |
eNovation Chemicals LLC | D518701-100g |
3,4,5-TriMethoxycinnaMic acid |
90-50-6 | 97% | 100g |
$315 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥28 | 2024-05-21 | |
MedChemExpress | HY-W012123-10mM*1mLinDMSO |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.22% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046492-100g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 98% | 100g |
¥266.00 | 2024-04-26 |
3,4,5-Trimethoxycinnamic acid Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide ; rt
Référence
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivativesBioorganic Chemistry, 2019, 88,,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Référence
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
Synthetic Routes 4
Conditions de réaction
Référence
- Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae)Acta Ciencia Indica, 1988, 14(2), 143-6,
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Pyridine , Piperidine Solvents: Toluene ; 24 h, 180 °C
2.1 Reagents: Sodium hydroxide ; rt
2.1 Reagents: Sodium hydroxide ; rt
Référence
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivativesBioorganic Chemistry, 2019, 88,,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Référence
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Acetic acid ; 8 min, 130 °C
Référence
- One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reactionTetrahedron, 2007, 63(4), 960-965,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Water ; 45 min, 60 °C; 60 °C → rt
Référence
- Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel CondensationACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
Référence
- Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2NaSynthesis, 2014, 46(5), 607-612,
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: 1-Butanol ; 1.5 - 3 h, reflux
Référence
- Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic mediumRussian Journal of General Chemistry, 2005, 75(7), 1113-1124,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of 3,4,5-trimethoxycinnamic acidZhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of 3,4,5-trimethoxycinnamic acidZhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762,
Synthetic Routes 15
Conditions de réaction
1.1 Solvents: Benzene ; 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
Référence
- Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Référence
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Pyridine ; 3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Référence
- Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivativesZhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24,
Synthetic Routes 18
Conditions de réaction
1.1 Catalysts: Ethylenediamine , Carbon nitride Solvents: Toluene ; 105 °C
Référence
- Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivativesApplied Surface Science, 2019, 463, 481-491,
3,4,5-Trimethoxycinnamic acid Raw materials
- Methyl 3,4,5-Trimethoxycinnamate (>85%)
- 2,3,4-Trimethoxybenzaldehyde
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-
- 3,4,5-Trimethoxybenzaldehyde
- Methyl 3,4,5-trimethoxybenzoate
- (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
- Pyrogallol
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Triethyl phosphonoacetate
- Ammonium acetate
- propanedioic acid
- Gallic acid
- 3,4,5-Trimethoxybenzyl Alcohol
- 1,2,3-Trimethoxybenzene
3,4,5-Trimethoxycinnamic acid Preparation Products
3,4,5-Trimethoxycinnamic acid Littérature connexe
-
1. Phenolic composition of 91 Australian apple varieties: towards understanding their health attributesCatherine P. Bondonno,Nicola P. Bondonno,Sujata Shinde,Armaghan Shafaei,Mary C. Boyce,Ewald Swinny,Steele R. Jacob,Kevin Lacey,Richard J. Woodman,Kevin D. Croft,Michael J. Considine,Jonathan M. Hodgson Food Funct. 2020 11 7115
-
E. R. Brú,C. G. Barroso,R. Cela,J. A. Pérez-Bustamante Analyst 1996 121 297
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
Ahmed Kamal,Anver Basha Shaik,Sowjanya Polepalli,Vangala Santosh Reddy,G. Bharath Kumar,Soma Gupta,K. V. S. Rama Krishna,Ananthamurthy Nagabhushana,Rakesh K. Mishra,Nishant Jain Org. Biomol. Chem. 2014 12 7993
-
Rémy Bertrand Teponno,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2016 33 1044
Classification associée
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides coumariques et dérivés
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides hydroxycinnamiques et dérivés acides coumariques et dérivés
- Solvants et chimiques organiques Composés organiques Acides/esters
90-50-6 (3,4,5-Trimethoxycinnamic acid) Produits connexes
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- 537-98-4((E)-Ferulic acid)
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête